Acefurtiamine
Overview
Description
Acefurtiamine is a vitamin B1 analog, similar to the GABAergic activity of the thiamine derivative clomethiazole . It functions as an analgesic agent at sufficient doses .
Molecular Structure Analysis
Acefurtiamine has a molecular formula of C21H24N4O7S . Its molar mass is 476.50 g/mol . The IUPAC name for Acefurtiamine is (3E)-4- { [ (4-Amino-2-methylpyrimidin-5-yl)methyl] (formyl)amino}-3- [ (furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate .Physical And Chemical Properties Analysis
Acefurtiamine has a molecular formula of C21H24N4O7S and a molar mass of 476.50 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
1. Neurological Effects
Acefurtiamine, as a derivative of thiamine (vitamin B1), has been explored in various neurological contexts. Research indicates that thiamine plays a role in the presynaptic release of acetylcholine, a crucial neurotransmitter in the central nervous system. In an experimental study, pharmacological doses of thiamine were found to mitigate cognitive deficits induced by the anticholinergic scopolamine in healthy adults. This suggests a potential cholinomimetic effect of thiamine, and by extension, acefurtiamine, in the central nervous system, warranting further exploration for therapeutic applications in cognitive disorders and memory enhancement (Meador et al., 1993).
2. Cardiovascular and Metabolic Health
Research into thiamine's effects on cardiovascular and metabolic health has revealed its potential in managing diseases like diabetes and hypertension. A study comparing the effects of angiotensin-converting enzyme inhibitor (ACEI) and thiamine in type 2 diabetic rats showed that both treatments significantly improved arterial blood pressure (ABP) and diabetic conditions. These findings highlight the possible therapeutic role of thiamine, and possibly acefurtiamine, in managing diabetes and associated cardiovascular complications (Khalifa et al., 2018).
3. Potential in Cancer Research
While specific studies on acefurtiamine in cancer research are limited, thiamine's role has been investigated. One study discussed the anticancer activity of Graviola, noting that its acetogenins, compounds similar in function to thiamine, inhibit NADH oxidase in cancer cells. This research points to a potential avenue for exploring acefurtiamine in oncology, particularly in understanding its mechanism of action against cancer cells (Paul et al., 2013).
4. Renal Health Implications
Thiamine has shown promise in nephroprotection, suggesting potential applications for acefurtiamine in renal health. A study evaluating thiamine hydrochloride in chronic lead poisoning in goats revealed its ability to reduce lead concentrations in blood and tissues, indicating a protective effect against nephrotoxicity. This insight could be critical in developing acefurtiamine-based interventions for renal disorders or in mitigating the effects of environmental toxins (Maiti et al., 1990).
properties
IUPAC Name |
[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUGVXNAHWTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864202 | |
Record name | Acefurtiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acefurtiamine | |
CAS RN |
10072-48-7 | |
Record name | Acetic acid, 2-(acetyloxy)-, 4-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(2-furanylcarbonyl)thio]-3-penten-1-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10072-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acefurtiamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acefurtiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEFURTIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6APJ3D1308 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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